

# 2-Chloro-6-methylaniline molecular structure and weight

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## Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

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## An In-depth Technical Guide to 2-Chloro-6-methylaniline

This guide provides a comprehensive overview of **2-Chloro-6-methylaniline** (CAS 87-63-8), a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds. It covers the molecule's structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Identification

**2-Chloro-6-methylaniline**, also known as 6-Chloro-o-toluidine or 2-Amino-3-chlorotoluene, is a substituted aniline.<sup>[1][2]</sup> Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and an amino group at positions 2, 6, and 1, respectively.

Identifier	Value
IUPAC Name	2-chloro-6-methylaniline <sup>[3]</sup>
CAS Number	87-63-8 <sup>[1]</sup>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN <sup>[1][4]</sup>
SMILES	CC1=C(C(=CC=C1)Cl)N <sup>[3]</sup>
InChI Key	WFNLHDJJZSJARK-UHFFFAOYSA-N <sup>[5]</sup>

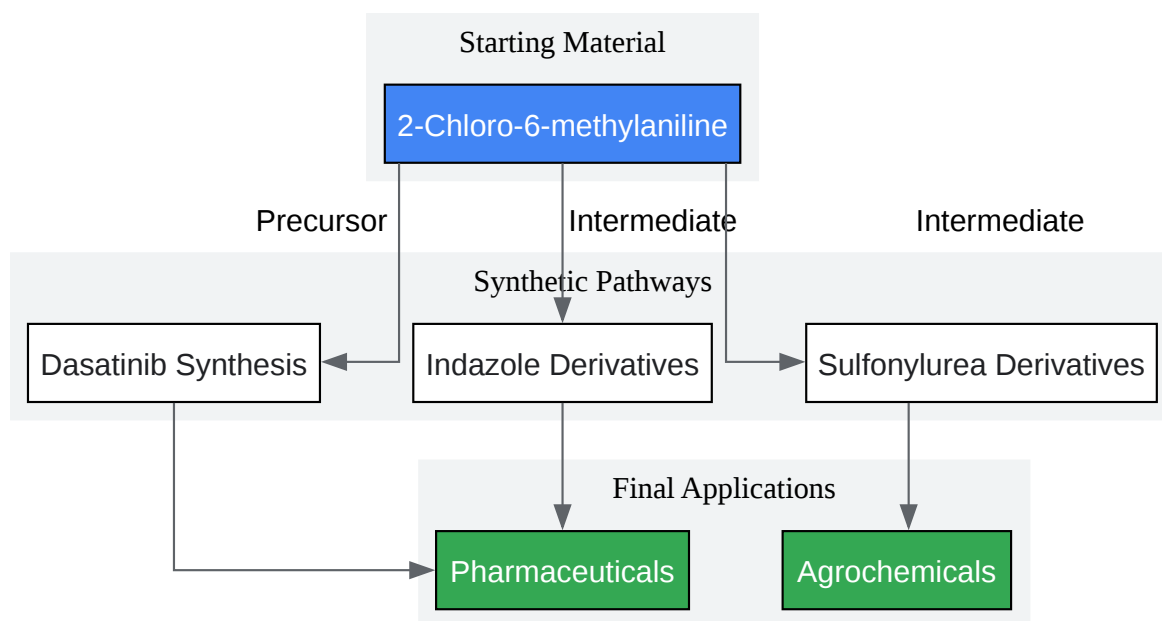
## Physicochemical Properties

**2-Chloro-6-methylaniline** is typically a liquid at room temperature, appearing as a clear yellow to red-brown fluid.<sup>[6]</sup> Key quantitative properties are summarized below.

Property	Value	Source
Molecular Weight	141.60 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	10-12 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	215 °C	<a href="#">[7]</a>
Density	1.152 g/mL at 25 °C	<a href="#">[5]</a> <a href="#">[7]</a>
Flash Point	105 °C (221 °F) - closed cup	<a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.576	<a href="#">[5]</a> <a href="#">[7]</a>
LogP	2.37	<a href="#">[4]</a>
Vapor Pressure	0.2±0.4 mmHg at 25°C	<a href="#">[4]</a>

## Role in Chemical Synthesis

**2-Chloro-6-methylaniline** is a vital starting material and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.<sup>[2]</sup><sup>[8]</sup> It is a key precursor in the manufacturing of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors like Dasatinib and various indazole derivatives with anti-cancer properties.<sup>[7]</sup><sup>[8]</sup><sup>[9]</sup><sup>[10]</sup> Through diazotization reactions, its amino group can be converted to introduce a range of other functional groups (e.g., hydrazine, nitro, cyano, halogens) onto the aromatic ring.<sup>[7]</sup><sup>[8]</sup><sup>[9]</sup><sup>[10]</sup>



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Caption: Role of **2-Chloro-6-methylaniline** as a precursor in synthesis.

## Experimental Protocols

### Synthesis Protocol: One-Pot Reaction

A method for synthesizing **2-Chloro-6-methylaniline** involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline.[8][11] This process includes a diazotization reaction to eliminate an amino group, followed by two reduction steps.[7][8] This approach is noted for its mild reaction conditions and high product yield.[8][10]



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Caption: Workflow for the one-pot synthesis of **2-Chloro-6-methylaniline**.

#### Methodology:

- Initial Setup: In a 250ml round-bottom flask cooled to 0°C, combine 3-chloro-5-methyl-4-nitroaniline (4.663g, 25mmol), 5ml of water, and 20ml of diluted sulfuric acid.[8] Stir the mixture for 10 minutes.[8]
- Diazotization: Slowly add a solution of sodium nitrite (1.863g, 27mmol) dissolved in 15ml of water. Maintain the temperature and continue stirring for 30 minutes after the addition is complete.[8]
- First Reduction: Add 15ml of a 50% aqueous solution of hypophosphorous acid (H<sub>3</sub>PO<sub>2</sub>) and stir the reaction at 0°C for 3 hours to form the intermediate.[8]
- Second Reduction: Slowly raise the temperature to 90°C.[8] Add iron powder (4.90g, 87.5mmol) in batches over approximately 1 hour.[8] Maintain the reaction at this temperature for an additional 3 hours.[8]
- Workup and Purification: After the reaction is complete, filter the hot mixture.[8] Cool the filtrate and perform a liquid-liquid extraction using dichloromethane (3 x 20ml).[8] Combine the organic layers, dry them with anhydrous sodium sulfate, and concentrate the solution to obtain the crude product.[8] The final pure product can be obtained via column chromatography.[8] The reported yield for this protocol is 82.5%.[8]

## Analytical Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used for identifying and quantifying **2-Chloro-6-methylaniline** and potential impurities.

#### Sample Preparation:

- Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.[12]
- Perform serial dilutions to create working standards for calibration if quantitative analysis is required.[12]

## Instrumentation and Conditions (Representative):

- GC System: Agilent 7890B GC with a 5977A MSD or equivalent.[12]
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or a similar non-polar capillary column.[12]
- Injector: 250°C, 1  $\mu$ L splitless injection.[12]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
- Oven Program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]
- MS Parameters: Electron Ionization (EI) at 70 eV with an ion source temperature of 230°C. Scan over a mass range of m/z 40-400.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for the structural confirmation of the molecule.

## Sample Preparation:

- Dissolve 5-10 mg of **2-Chloro-6-methylaniline** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[12][13]
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[12][13]
- Transfer the solution into a 5 mm NMR tube.[12]

## Instrumentation and Data Acquisition:

- Spectrometer: Varian Infinity Plus, Bruker Avance III HD 400 MHz, or equivalent.[12][13]
- Experiments: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and DEPT spectra.[13]
- Expected Chemical Shifts (in  $\text{CDCl}_3$ ):

- $^1\text{H}$  NMR: Signals for aromatic protons are observed between 6.65–7.15 ppm.[13] The amino ( $\text{NH}_2$ ) protons appear around 4.01 ppm, and the methyl ( $\text{CH}_3$ ) protons are at approximately 2.20 ppm.[13]
- $^{13}\text{C}$  NMR: Aromatic carbon signals are found in the 118.5–141.4 ppm range.[13]

## Safety and Handling

**2-Chloro-6-methylaniline** is classified as a hazardous substance.[14] It is toxic if swallowed, in contact with skin, or inhaled.[14][15] It can cause skin and eye irritation and may lead to sensitization upon skin contact.[14][16] The substance may also cause damage to organs through prolonged or repeated exposure.[15]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[16]
- Skin Protection: Use impervious gloves (meeting EN 374 standard) and flame-resistant protective clothing.[16]
- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[5][16]

Handling and Storage:

- Store in a dry, cool, and well-ventilated place in a tightly sealed container.[17]
- Keep away from incompatible materials such as strong acids, oxidizing agents, acid anhydrides, and chloroformates.[7][17]
- The material may darken in color during storage.[17]
- All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.[14]

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